molecular formula C9H11ClO4S B6618312 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride CAS No. 1782342-58-8

2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride

Cat. No. B6618312
CAS RN: 1782342-58-8
M. Wt: 250.70 g/mol
InChI Key: WNJQYBIPOJGXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-5-methylbenzene-1-sulfonyl chloride, also known as DMMSC, is a sulfonyl chloride compound that is widely used in laboratory experiments for its various scientific applications. It is a colorless, volatile liquid with a pungent odor, and is soluble in water, alcohol, and ether. DMMSC has a wide range of uses in organic synthesis, as a reagent for the preparation of sulfonamides, sulfonate esters, and sulfonamido-esters, and as a catalyst for the synthesis of polymers. In addition, DMMSC has been used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is used in a variety of scientific research applications, such as in the synthesis of polymers and in the synthesis of pharmaceuticals and agrochemicals. This compound has been used in the synthesis of polymers, such as poly(ethylene oxide), poly(vinyl chloride), and poly(acrylonitrile), as well as in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This compound has also been used in the synthesis of sulfonamides, sulfonate esters, and sulfonamido-esters.

Mechanism of Action

2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride acts as a catalyst in the synthesis of polymers and other chemicals. In the synthesis of polymers, this compound acts as a Lewis acid, which facilitates the formation of a covalent bond between the monomers, allowing the polymerization reaction to occur. In the synthesis of sulfonamides, this compound acts as a nucleophile and reacts with the sulfonyl halide to form the desired sulfonamide.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound, with an LD50 of more than 2000 mg/kg in rats. However, it is an irritant to the skin and eyes, and can cause respiratory irritation if inhaled. In addition, it can cause skin sensitization in some individuals.

Advantages and Limitations for Lab Experiments

The main advantages of using 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride in laboratory experiments are its low cost and its wide range of applications. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is a volatile compound, and should be handled with care, as it can cause irritation to the skin and eyes.

Future Directions

There are a number of potential future directions for the use of 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride in laboratory experiments. One potential direction is the development of new methods for the synthesis of polymers and other specialty chemicals. Another potential direction is the development of new methods for the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound could be used as a catalyst for the synthesis of other compounds, such as peptides, proteins, and small molecules. Finally, this compound could be used to develop new methods for the synthesis of sulfonamides, sulfonate esters, and sulfonamido-esters.

Synthesis Methods

2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is synthesized using a method known as the Friedel-Crafts acylation reaction. In this method, an aromatic compound is reacted with an acyl halide in the presence of an acid catalyst, such as aluminum chloride. The reaction produces an aromatic acyl chloride, which is then reacted with a sulfonate to produce this compound. This reaction is generally carried out at a temperature of 80-100°C, and the reaction is complete within 2-3 hours.

properties

IUPAC Name

2,4-dimethoxy-5-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S/c1-6-4-9(15(10,11)12)8(14-3)5-7(6)13-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJQYBIPOJGXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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